molecular formula C36H37Cl2N5 B13806570 Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- CAS No. 58892-63-0

Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl-

Cat. No.: B13806570
CAS No.: 58892-63-0
M. Wt: 610.6 g/mol
InChI Key: KNXXRGXMCVULPD-UHFFFAOYSA-N
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Description

Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features an indolizine core, which is a nitrogen-containing fused ring system, and is further functionalized with piperazine and phenyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the cyclization and substitution steps .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the reaction conditions and minimize the production time. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indolizine, 1,3-bis((4-(3-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- stands out due to its unique combination of functional groups and structural features. The presence of piperazine and phenyl groups enhances its chemical reactivity and biological activity, making it a versatile compound for various research applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further distinguishes it from other similar compounds .

Properties

CAS No.

58892-63-0

Molecular Formula

C36H37Cl2N5

Molecular Weight

610.6 g/mol

IUPAC Name

1,3-bis[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-phenylindolizine

InChI

InChI=1S/C36H37Cl2N5/c37-29-10-6-12-31(24-29)41-20-16-39(17-21-41)26-33-34-14-4-5-15-43(34)35(36(33)28-8-2-1-3-9-28)27-40-18-22-42(23-19-40)32-13-7-11-30(38)25-32/h1-15,24-25H,16-23,26-27H2

InChI Key

KNXXRGXMCVULPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C3C=CC=CN3C(=C2C4=CC=CC=C4)CN5CCN(CC5)C6=CC(=CC=C6)Cl)C7=CC(=CC=C7)Cl

Origin of Product

United States

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